4-methoxy-3-(1H-pyrazol-1-yl)benzoic acid
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Overview
Description
4-methoxy-3-(1H-pyrazol-1-yl)benzoic acid is an organic compound with the molecular formula C11H10N2O3 and a molecular weight of 218.21 g/mol . This compound features a benzoic acid core substituted with a methoxy group at the 4-position and a pyrazolyl group at the 3-position. It is used in various scientific research applications due to its unique chemical properties.
Mechanism of Action
Target of Action
The primary targets of 4-methoxy-3-(1H-pyrazol-1-yl)benzoic acid are pathogenic bacteria such as staphylococci and enterococci . These bacteria are responsible for a variety of infections in humans. The compound has shown to be effective at inhibiting and eradicating biofilms of Staphylococcus aureus and Enterococcus faecalis .
Mode of Action
The compound interacts with its bacterial targets by permeabilizing their cell membranes . This disrupts the normal functioning of the bacteria, leading to their death . The compound’s mode of action is bactericidal, meaning it kills bacteria rather than merely inhibiting their growth .
Biochemical Pathways
The disruption of the bacterial cell membrane suggests that the compound interferes with essential processes such as nutrient uptake, waste excretion, and maintenance of internal ph and ion concentrations .
Pharmacokinetics
The compound’s solubility and stability suggest that it may have good bioavailability .
Result of Action
The result of the compound’s action is the death of pathogenic bacteria, leading to the resolution of bacterial infections . In addition, the compound’s ability to eradicate bacterial biofilms may prevent the recurrence of infections .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of other substances in the environment could potentially interfere with the compound’s action . .
Preparation Methods
The synthesis of 4-methoxy-3-(1H-pyrazol-1-yl)benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxybenzoic acid and 1H-pyrazole.
Reaction Conditions: The reaction involves the formation of a carbon-nitrogen bond between the benzoic acid derivative and the pyrazole ring. This can be achieved through a coupling reaction, often facilitated by a catalyst such as palladium or copper.
Industrial Production: Industrial production methods may involve optimizing the reaction conditions to increase yield and purity.
Chemical Reactions Analysis
4-methoxy-3-(1H-pyrazol-1-yl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carboxylic acid derivative.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The pyrazolyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions: Common reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines.
Major Products: Major products formed from these reactions include oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
4-methoxy-3-(1H-pyrazol-1-yl)benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
4-methoxy-3-(1H-pyrazol-1-yl)benzoic acid can be compared with other similar compounds:
Properties
IUPAC Name |
4-methoxy-3-pyrazol-1-ylbenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c1-16-10-4-3-8(11(14)15)7-9(10)13-6-2-5-12-13/h2-7H,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXYGQJONEIPUJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)O)N2C=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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